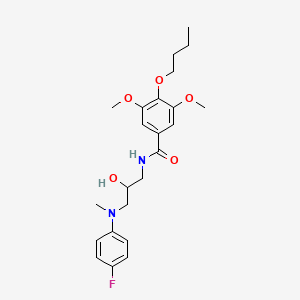![molecular formula C19H20N6O B13406060 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea CAS No. 5374-54-9](/img/structure/B13406060.png)
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea is a compound that features two imidazole rings connected through a phenyl group and a urea linkage Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea typically involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline with phosgene or a phosgene equivalent. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
Industrial production methods for this compound may involve the use of safer phosgene substitutes, such as triphosgene or diphosgene, to minimize the hazards associated with phosgene gas. The process may also be optimized for large-scale production by using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydroimidazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Imidazolium salts.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors The imidazole rings can coordinate with metal ions, affecting the activity of metalloenzymes
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazolium tetrafluoroborate
- 2-benzyl-4,5-dihydro-1H-imidazole
Uniqueness
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea is unique due to its dual imidazole rings connected through a phenyl group and a urea linkage. This structure provides a versatile platform for various chemical modifications and applications, making it distinct from other imidazole derivatives.
Propiedades
Número CAS |
5374-54-9 |
|---|---|
Fórmula molecular |
C19H20N6O |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea |
InChI |
InChI=1S/C19H20N6O/c26-19(24-15-7-3-1-5-13(15)17-20-9-10-21-17)25-16-8-4-2-6-14(16)18-22-11-12-23-18/h1-8H,9-12H2,(H,20,21)(H,22,23)(H2,24,25,26) |
Clave InChI |
WLFUOMGYHMKOHP-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3C4=NCCN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)

![(2-Fluoro-benzyl)-[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)-benzyl]-amine](/img/structure/B13406009.png)


![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)




![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)
